molecular formula C10H6F4O3 B1443766 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid CAS No. 1381952-85-7

3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid

Cat. No.: B1443766
CAS No.: 1381952-85-7
M. Wt: 250.15 g/mol
InChI Key: DECZRPAXCLEWDV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H6F4O3 and its molecular weight is 250.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Halogen-Halogen Interactions and Magnetic Properties

Fluoro-phenyl-acrylic acids, closely related to 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid, have been used to synthesize metal complexes that exhibit intriguing halogen-halogen interactions, particularly fluoro-fluoro contacts. Such compounds include trinuclear complexes and 2D grid-like metal-organic framework structures. These structures are not just structurally interesting but also display antiferromagnetic interactions between metal ions, a property of potential interest in materials science and magnetism studies (Liu, Liu, & Li, 2011).

Polymerization and Material Properties

This compound and its derivatives are pivotal in the synthesis and polymerization of various materials. These compounds have found significant applications in creating materials with unique properties. For instance, they are utilized in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, producing copolymers and terpolymers with high-tech applications. These materials are valued for their low toxicity, versatility, and usage in fields like lithography, polymer electrolyte membranes for fuel cells, and lithium-ion batteries (Patil & Améduri, 2013).

Fluorinated Acrylates and Repellent Properties

Fluorinated acrylates derived from compounds akin to this compound are essential in synthesizing materials with repellent properties. These acrylates contribute to the production of fluorinated polyacrylates with remarkable water and oil repellency, comparable to materials with long perfluorooctyl groups. This feature makes them promising candidates as alternatives for water and oil repellent agents, especially in the textile industry (Huang, Meng, Qing, & Qing, 2007).

Optoelectronic Applications

Derivatives of compounds like this compound are used in optoelectronic applications. For instance, the synthesis and characterization of novel poly(arylene ether)s based on specific fluoro- and trifluoromethyl-phenyl derivatives have shown high thermal stability and solubility in a wide range of organic solvents. These properties, coupled with their ability to form transparent and flexible films, make them suitable for applications in the field of optoelectronics (Salunke, Ghosh, & Banerjee, 2007).

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-9-6(4-5-8(15)16)2-1-3-7(9)17-10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECZRPAXCLEWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743072
Record name 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381952-85-7
Record name 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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